molecular formula C19H17FN2OS B11338548 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole

2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No.: B11338548
M. Wt: 340.4 g/mol
InChI Key: AQTOKFFKMAXFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a piperidine ring, which is further substituted with a fluorobenzoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves the reaction of 4-fluorobenzoyl chloride with piperidin-4-amine, followed by cyclization with 2-aminobenzenethiol. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby affecting neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzothiazole include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable target for further research and development .

Properties

Molecular Formula

C19H17FN2OS

Molecular Weight

340.4 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C19H17FN2OS/c20-15-7-5-14(6-8-15)19(23)22-11-9-13(10-12-22)18-21-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2

InChI Key

AQTOKFFKMAXFDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.